2-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine
Overview
Description
2-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine is a complex organic compound that features a piperazine ring substituted with a bromomethoxyphenyl group and a pyrimidine ring
Preparation Methods
The synthesis of 2-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine typically involves multiple steps. One common method involves the reaction of 3-bromo-4-methoxybenzyl chloride with piperazine to form an intermediate, which is then reacted with a pyrimidine derivative under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Chemical Reactions Analysis
2-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
2-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition, providing insights into its potential therapeutic effects.
Industrial Applications: The compound is also explored for its use in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
When compared to other similar compounds, 2-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]pyrimidine: This compound lacks the methoxy group, which may affect its reactivity and biological activity.
2-[4-[(3-Chloro-4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine:
Properties
IUPAC Name |
2-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c1-22-15-4-3-13(11-14(15)17)12-20-7-9-21(10-8-20)16-18-5-2-6-19-16/h2-6,11H,7-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXSEXUJGIIPJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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